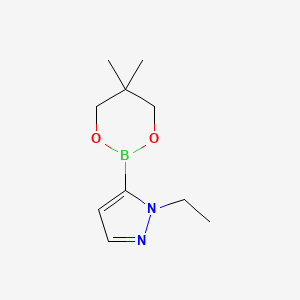

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole

Vue d'ensemble

Description

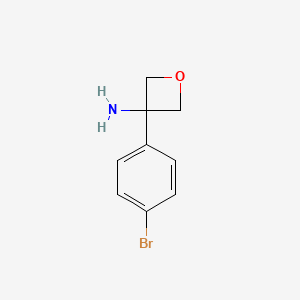

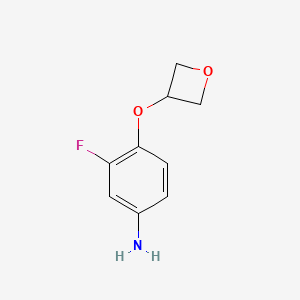

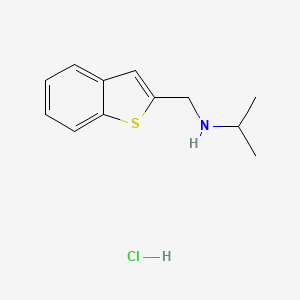

The compound “5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole” is a pyrazole derivative with a boronate ester group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The boronate ester group contains a boron atom, which forms a cyclic structure with two oxygen atoms and a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a boronate ester group, which is a boron atom bonded to two oxygen atoms in a ring structure .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. The boronate ester group might participate in Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique

Enzyme Inhibition Studies

This compound is a derivative of boronic acid ester known to inhibit hormone-sensitive lipase (HSL). HSL plays a crucial role in the hydrolysis of triglycerides into free fatty acids and glycerol, making it a significant target for studies related to metabolism and energy regulation. The inhibition of HSL by this compound allows researchers to study the biochemical pathways involved in lipid metabolism and the potential therapeutic applications for metabolic disorders .

Protein Interaction Research

The structure of this compound allows it to interact with various proteins, making it valuable for studying protein structure and function. It can be used to explore protein-ligand interactions, which are fundamental in understanding cellular processes and developing new drugs. By observing how this compound interacts with different proteins, scientists can gain insights into the mechanisms of diseases and identify potential drug targets .

Metabolic Pathway Analysis

Researchers utilize this compound to investigate the metabolic pathways of cells. By inhibiting specific enzymes like HSL, scientists can trace the flow of metabolites and understand how cells convert nutrients into energy. This is particularly useful in cancer research, where altered metabolism is a hallmark of cancer cells. Understanding these pathways can lead to the development of targeted cancer therapies .

Lipid Storage and Mobilization

The compound’s ability to inhibit HSL also makes it a tool for studying lipid storage and mobilization. It helps in understanding how cells store fat and mobilize it when needed. This research has implications for treating obesity and related conditions, as manipulating lipid storage and breakdown could lead to new weight loss strategies .

Pharmacological Research

In pharmacology, this compound is used to test the efficacy and safety of new drugs that target lipid metabolism. By acting as an HSL inhibitor, it serves as a reference point to compare the action of new compounds and determine their potential as therapeutic agents .

Biochemical Assay Development

Finally, this compound is instrumental in developing biochemical assays to measure enzyme activity. Assays using this compound can quantify HSL activity in various biological samples, aiding in the diagnosis of diseases related to lipid metabolism and the screening of potential drugs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-4-13-9(5-6-12-13)11-14-7-10(2,3)8-15-11/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKXPFCLUAKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)

![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)

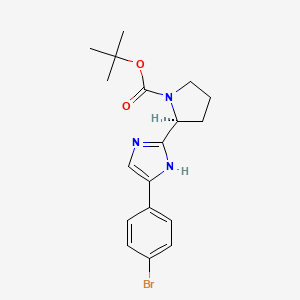

![[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1396268.png)